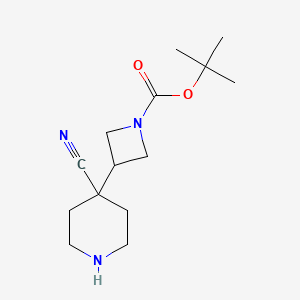
Tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C14H23N3O2 and a molecular weight of 265.4 g/mol. This compound is known for its unique structure, which includes an azetidine ring, a piperidine ring, and a tert-butyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate typically involves the reaction of 4-cyanopiperidine with tert-butyl azetidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production.
化学反応の分析
Types of Reactions
Tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted azetidine or piperidine derivatives.
科学的研究の応用
Tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Tert-butyl 3-(4-piperidinyl)-1-azetidinecarboxylate: Similar structure but lacks the nitrile group.
Tert-butyl 4-(3-cyanophenyl)piperidine-1-carboxylate: Contains a piperidine ring with a cyanophenyl group instead of an azetidine ring.
Uniqueness
Tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate is unique due to the presence of both an azetidine ring and a piperidine ring with a nitrile group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C14H23N3O2 |
|---|---|
分子量 |
265.35 g/mol |
IUPAC名 |
tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H23N3O2/c1-13(2,3)19-12(18)17-8-11(9-17)14(10-15)4-6-16-7-5-14/h11,16H,4-9H2,1-3H3 |
InChIキー |
WXOVIHCTXLEPEM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2(CCNCC2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















